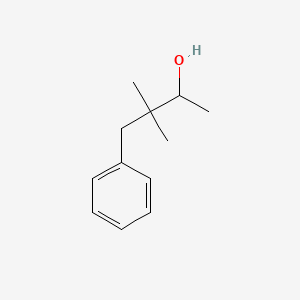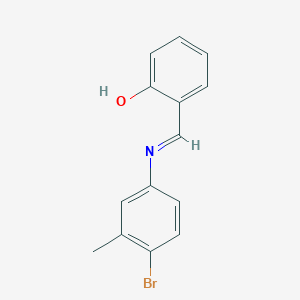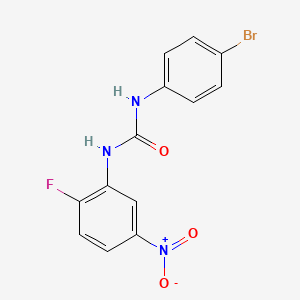
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid is an organic compound with a complex structure It features a benzoylamino group, a dimethoxy-methylphenyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid typically involves multiple steps. One common method starts with the preparation of the benzoylamino group, followed by the introduction of the dimethoxy-methylphenyl group. The final step involves the formation of the propenoic acid moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the context, but typically involve binding to the target molecule and modulating its function.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(benzoylamino)-3-(2,4-dimethoxyphenyl)-2-propenoic acid: Similar structure but lacks the methyl group.
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-ethylphenyl)-2-propenoic acid: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
What sets (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
7149-88-4 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-2-benzamido-3-(2,4-dimethoxy-6-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO5/c1-12-9-14(24-2)10-17(25-3)15(12)11-16(19(22)23)20-18(21)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21)(H,22,23)/b16-11+ |
InChI Key |
RIQYZGLBZDWGJX-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


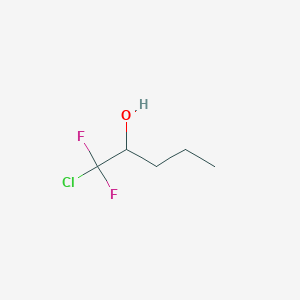

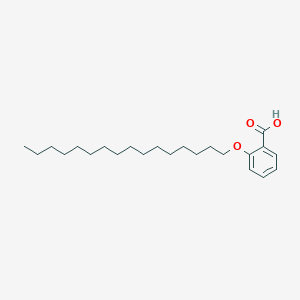

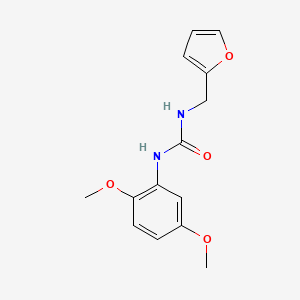
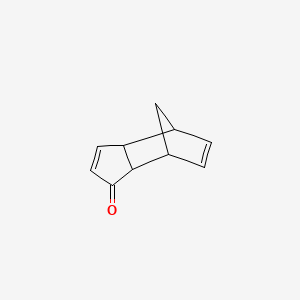
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
